4-(2-Hydroxypropan-2-yl)phenol
Overview
Description
4-(2-Hydroxypropan-2-yl)phenol is a petrochemical that is obtained from the hydrolysis of phenol . It has a CAS Number of 2948-47-2 and a molecular weight of 152.19 . It can be used as a stabilizer for polymers and has been shown to selectively stabilize polystyrene and polypropylene .
Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxypropan-2-yl)phenol contains a hydroxypropan-2-yl group and a hydroxyphenyl substituent . The InChI Code is 1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3 .Physical And Chemical Properties Analysis
4-(2-Hydroxypropan-2-yl)phenol has a melting point of 174.1-174.8 °C and a boiling point of 150 °C (Press: 5 Torr) . Its density is predicted to be 1.122±0.06 g/cm3 . The pKa is predicted to be 10.01±0.26 .Scientific Research Applications
Biodegradation and Environmental Impact
Microorganisms play a crucial role in the removal of 4-(2-Hydroxypropan-2-yl)phenol (BPA) from the environment. BPA-degrading strains have been isolated from water, soil, and wastewater treatment systems. Bacterial metabolism primarily drives BPA degradation, although fungi and algae also contribute. Researchers have extensively studied the metabolites produced during aerobic BPA degradation, leading to proposed degradation pathways. Enzymes and genes involved in BPA degradation are also investigated .
Stabilizer for Polymers
4-(2-Hydroxypropan-2-yl)phenol is obtained from the hydrolysis of phenol. It serves as a stabilizer for polymers, selectively stabilizing materials like polystyrene and polypropylene. Its role in enhancing polymer properties makes it valuable in industrial applications .
Organic Synthesis
Due to its dual nature (both alcohol and phenol properties), 4-(2-Hydroxypropan-2-yl)phenol participates in various organic reactions. It reacts with acids to form esters and undergoes substitution reactions with acids, bases, and halogens. Researchers utilize it in alcohol and phenol activation reactions in synthetic chemistry .
Mechanism of Action
Target of Action
The primary target of 4-(2-Hydroxypropan-2-yl)phenol is polymers, specifically polystyrene and polypropylene . It acts as a stabilizer for these polymers .
Mode of Action
The compound interacts with its targets by selectively stabilizing polystyrene and polypropylene . This stabilization helps in the crystallization of intermediates .
Biochemical Pathways
It is known that the compound is a product of the hydrolysis of phenol .
Pharmacokinetics
It is known that the compound has a melting point of 1741-1748 °C and a boiling point of 150 °C .
Result of Action
The primary result of the action of 4-(2-Hydroxypropan-2-yl)phenol is the stabilization of polymers, specifically polystyrene and polypropylene . This stabilization can influence the properties of these polymers, potentially enhancing their durability and resistance to degradation.
Action Environment
The efficacy and stability of 4-(2-Hydroxypropan-2-yl)phenol can be influenced by various environmental factors. For instance, temperature can affect the compound’s state and reactivity, as indicated by its specific melting and boiling points . .
properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZXHWXCHFTBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021805 | |
Record name | 4-(2-Hydroxypropan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2948-47-2 | |
Record name | 4-(2-Hydroxypropan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxypropan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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